2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione
Description
2-(1-{[2-(1H-Indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a hybrid organic compound featuring a 1,3-indandione core substituted with an ethylidene-linked indole moiety. The 1,3-indandione scaffold (a bicyclic diketone) is known for its electron-deficient properties, making it reactive in cyclization and conjugation reactions . The indole group, a heterocyclic aromatic system, is a prevalent pharmacophore in bioactive molecules, often associated with interactions with biological targets such as serotonin receptors and kinases . The ethylidene bridge between the indandione and indole moieties introduces structural rigidity and planar geometry, which may enhance π-π stacking interactions in biological systems.
Properties
IUPAC Name |
3-hydroxy-2-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-13(19-20(24)16-7-2-3-8-17(16)21(19)25)22-11-10-14-12-23-18-9-5-4-6-15(14)18/h2-9,12,23-24H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEWORXUXLDJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC1=CNC2=CC=CC=C21)C3=C(C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151021 | |
| Record name | 2-[1-[[2-(1H-Indol-3-yl)ethyl]amino]ethylidene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337340-62-2 | |
| Record name | 2-[1-[[2-(1H-Indol-3-yl)ethyl]amino]ethylidene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione typically involves the coupling of an indole derivative with an indene derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the two components . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce halogens or nitro groups into the indole ring.
Scientific Research Applications
2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Fluorinated Derivatives
Compound: 2-(1-{[(2,4-Difluorophenyl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione (CAS 1024400-42-7)
- Molecular Formula: C₁₈H₁₃F₂NO₂
- Key Features: Substitution of the indole group with a 2,4-difluorophenyl moiety.
- Applications : Fluorinated derivatives are often explored in medicinal chemistry for CNS-targeted drugs due to improved blood-brain barrier penetration.
Triazole-Substituted Analogues
Compound: 2-[1-[[4-(1H-1,2,4-Triazol-1-yl)phenyl]amino]ethylidene]-1H-indene-1,3(2H)-dione (CAS 1022352-93-7)
- Molecular Formula : C₁₉H₁₄N₄O₂
- Key Features : Replacement of indole with a triazole ring. The triazole group introduces hydrogen-bonding capabilities and is commonly used in antifungal and anticancer agents .
- Applications: Potential use in antimicrobial drug development due to triazole’s role in inhibiting cytochrome P450 enzymes.
Piperazine-Linked Derivatives
Compound: 2-({[2-(Piperazin-1-yl)ethyl]amino}methylidene)-1H-indene-1,3(2H)-dione (ChemSpider ID: MFCD01417573)
- Molecular Formula : C₁₆H₁₈N₄O₂
- Key Features : Incorporation of a piperazine ring, a common motif in antipsychotics and antidepressants. The basic nitrogen in piperazine enhances solubility in acidic environments .
- Applications : Likely explored for CNS disorders due to piperazine’s affinity for dopamine and serotonin receptors.
Functional Group Variations
Methoxy-Substituted Indandiones
Compound : 2-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-5-methoxyindan-1-one (CAS 80867-06-7)
Sulfonyl-Indole Hybrids
Compound: 1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone (CAS 686743-61-3)
- Molecular Formula : C₂₀H₁₉N₃O₃S
- Key Features : Sulfonyl group replaces the ethylidene linker. Sulfonyl groups are electron-withdrawing, increasing stability and binding to proteases .
- Applications : Possible protease inhibitors or anti-inflammatory agents.
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves condensation reactions between 1,3-indandione and indole-ethylamine derivatives, analogous to methods used for triazole and piperazine analogues .
- Stability : Fluorinated and sulfonyl derivatives exhibit enhanced metabolic stability compared to the parent compound, as seen in pharmacokinetic studies .
Biological Activity
The compound 2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a complex organic molecule that combines indole and indene structures. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H18N2O2, with a molecular weight of 330.38 g/mol. The structure features an indole moiety linked to an ethylamine group and a dione functional group, contributing to its diverse biological interactions.
Antioxidant Activity
Research indicates that derivatives of indanedione exhibit significant antioxidant properties. A study conducted by Rani et al. (2019) evaluated various indanedione derivatives, including the target compound, for their ability to scavenge free radicals and inhibit lipid peroxidation. The results are summarized in Table 1 below:
| Compound | NO Scavenging (%) | DPPH Scavenging (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|
| 1 | 11.54 | 11.6 | 43.24 |
| 2 | 17.3 | 16.65 | 49.75 |
| 3 | 18.9 | 17.9 | 53.85 |
| ... | ... | ... | ... |
| 13 | 16.87 | 17.21 | 40.06 |
The highest inhibition of lipid peroxidation was observed with compound 3 at 53.85% .
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against various bacterial and fungal strains. The study reported varying degrees of inhibition against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The zone of inhibition for selected compounds is presented in Table 2:
| Compound | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |
|---|---|---|---|
| I | 8 | 7 | 5 |
| II | 7 | 6 | 6 |
| III | 7 | 5 | 6 |
| ... | ... | ... | ... |
| Standard | 15 | 21 | 14 |
These findings suggest that certain structural modifications enhance the antimicrobial efficacy of indanedione derivatives .
Neuroprotective Effects
Another significant area of research focuses on the neuroprotective effects of indanedione derivatives against neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to inhibit β-amyloid aggregation, a hallmark of Alzheimer's pathology, suggesting potential therapeutic applications in neuroprotection .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Cholinesterase Inhibition : Compounds derived from indanedione have been studied for their ability to inhibit cholinesterase activity, which is crucial in managing conditions like Alzheimer's disease .
- Antitumor Activity : Indandione derivatives exhibit cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
